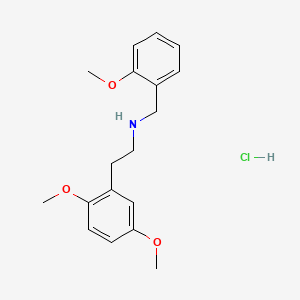

25H-NBOMe (chlorhydrate)

Vue d'ensemble

Description

25H-NBOMe (chlorhydrate) est un dérivé de la phénéthylamine hallucinogène 2C-H. Il agit comme un agoniste total hautement puissant pour le récepteur humain de la sérotonine 5-HT2A . Ce composé fait partie de la série NBOMe, qui sont des analogues N-benzyliques des phénéthylamines mescaline et 2C-B . Il est principalement utilisé dans la recherche et les applications forensiques en raison de ses propriétés psychoactives puissantes .

Applications De Recherche Scientifique

25H-NBOMe (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Pharmacological Studies: It is used to study the interaction of serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological and psychiatric disorders.

Neurochemical Research: The compound is used to investigate the effects of serotonin receptor agonists on neurotransmitter release and signaling pathways.

Mécanisme D'action

Target of Action

25H-NBOMe, also known as 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride, is a derivative of the phenethylamine hallucinogen 2C-H . It acts as a highly potent full agonist for the human serotonin 5-HT2A receptor . The serotonin 5-HT2A receptor is a primary target of 25H-NBOMe and plays a crucial role in the regulation of mood, anxiety, and schizophrenia .

Mode of Action

25H-NBOMe interacts with the serotonin 5-HT2A receptor, leading to a series of intracellular changes . As a full agonist, it binds to the receptor and activates it, triggering a cellular response . This interaction results in the activation of the receptor and the initiation of a signal transduction pathway .

Biochemical Pathways

Upon activation of the 5-HT2A receptor, 25H-NBOMe affects several biochemical pathways. The most common biotransformations observed among this group of NBOMes include O-demethylations at the three methoxy groups, hydroxylations, and reduction at the amine group . Other metabolic products observed include positional isomers from various hydroxylation possibilities on the benzene ring and alkyl chains, and secondary metabolism resulting in multiple combinations of the reactions .

Pharmacokinetics

This method of administration can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability .

Result of Action

The activation of the 5-HT2A receptor by 25H-NBOMe leads to various molecular and cellular effects. It has been associated with life-threatening toxicity and death . Most individuals experience sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations . Other symptoms include agitation or aggression, seizure, hyperthermia, diaphoresis, hypertonia, rhabdomyolysis, and death .

Action Environment

The action, efficacy, and stability of 25H-NBOMe can be influenced by various environmental factors. For instance, the method of administration (sublingual, intravenous, nasal insufflation, or smoking) can affect the compound’s bioavailability and potency . Furthermore, individual factors such as the user’s health status, genetic makeup, and concurrent use of other substances can also influence the compound’s action .

Analyse Biochimique

Biochemical Properties

25H-NBOMe (hydrochloride) interacts with the serotonin 5-HT2A receptors in both rats and humans . It demonstrates EC50 values of 81.2 and 15.3 nM for the rat and human serotonin 5-HT2A receptors, respectively . This interaction with the serotonin receptors plays a significant role in its biochemical reactions .

Cellular Effects

25H-NBOMe (hydrochloride) has been associated with life-threatening toxicity and death . It exhibits neurotoxic and cardiotoxic activity . Most individuals experiencing the effects of 25H-NBOMe (hydrochloride) report sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations .

Molecular Mechanism

25H-NBOMe (hydrochloride) acts as a highly potent full agonist for the human serotonin 5-HT2A receptor . This interaction at the molecular level results in its effects. It is also known to have high potency agonist activity at additional 5-HT receptors .

Dosage Effects in Animal Models

In animal models, the rewarding and reinforcing effects of 25H-NBOMe (hydrochloride) were evaluated through conditioned place preference (CPP) and self-administration (SA) tests . The 25H-NBOMe (0.1 and 0.5 mg/kg) groups showed a significant increase in CPP in mice . In the SA test, the 25H-NBOMe (0.01 mg/kg) administered group showed a significant increased number of infusions and active lever presses .

Metabolic Pathways

The major metabolic pathways of 25H-NBOMe (hydrochloride) include O-demethylations at the three methoxy groups, hydroxylations, and reduction at the amine group . Other metabolic products observed include positional isomers from various hydroxylation possibilities on the benzene ring and alkyl chains, and secondary metabolism resulting in multiple combinations of the reactions .

Méthodes De Préparation

La synthèse du 25H-NBOMe (chlorhydrate) implique la réaction de la 2,5-diméthoxyphénéthylamine avec le 2-méthoxybenzaldéhyde en présence d'un agent réducteur pour former la base de Schiff intermédiaire. Cet intermédiaire est ensuite réduit au produit final à l'aide d'un agent réducteur approprié tel que le borohydrure de sodium . Les conditions réactionnelles impliquent généralement des solvants anhydres et des températures contrôlées pour garantir un rendement et une pureté élevés.

Les méthodes de production industrielle du 25H-NBOMe (chlorhydrate) ne sont pas bien documentées en raison de son utilisation principale dans les milieux de recherche. le processus de synthèse peut être mis à l'échelle en utilisant des techniques de synthèse organique standard, en veillant à ce que les protocoles de sécurité et de manipulation appropriés soient suivis en raison des effets psychoactifs puissants du composé.

Analyse Des Réactions Chimiques

Le 25H-NBOMe (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants, conduisant à la formation de divers produits d'oxydation.

Substitution : Les groupes méthoxy sur le cycle aromatique peuvent subir des réactions de substitution dans des conditions appropriées, conduisant à la formation de différents dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de recherche scientifique

Le 25H-NBOMe (chlorhydrate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, citons :

Études pharmacologiques : Il est utilisé pour étudier l'interaction des récepteurs de la sérotonine, en particulier le récepteur 5-HT2A, qui est impliqué dans divers troubles neurologiques et psychiatriques.

Recherche neurochimique : Le composé est utilisé pour étudier les effets des agonistes des récepteurs de la sérotonine sur la libération des neurotransmetteurs et les voies de signalisation.

5. Mécanisme d'action

Le 25H-NBOMe (chlorhydrate) exerce ses effets principalement par l'activation du récepteur de la sérotonine 5-HT2A . Ce récepteur est un récepteur couplé aux protéines G qui, lorsqu'il est activé, déclenche une cascade d'événements de signalisation intracellulaire conduisant à une altération de la libération des neurotransmetteurs et de l'activité neuronale. La forte affinité et la sélectivité du composé pour le récepteur 5-HT2A en font un outil précieux pour l'étude de la pharmacologie des récepteurs de la sérotonine et de leur rôle dans divers processus physiologiques et pathologiques .

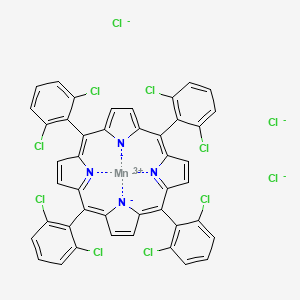

Comparaison Avec Des Composés Similaires

Le 25H-NBOMe (chlorhydrate) fait partie de la série NBOMe, qui comprend des composés comme le 25I-NBOMe, le 25B-NBOMe et le 25C-NBOMe . Ces composés partagent une structure similaire, avec des variations dans les substituants sur le cycle aromatique. Comparé à ses analogues, le 25H-NBOMe présente un motif de substitution unique qui affecte sa puissance et son affinité pour les récepteurs . Par exemple, le 25I-NBOMe possède un substituant iode, ce qui augmente considérablement sa puissance par rapport au 25H-NBOMe .

Des composés similaires comprennent :

25I-NBOMe : Contient un substituant iode, ce qui le rend plus puissant que le 25H-NBOMe.

25B-NBOMe : Contient un substituant brome, avec une puissance similaire à celle du 25I-NBOMe.

25C-NBOMe : Contient un substituant chlore, avec une puissance légèrement inférieure à celle du 25I-NBOMe.

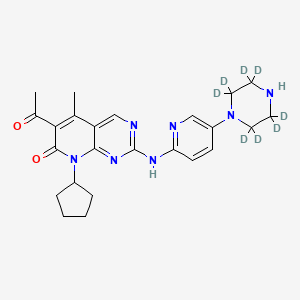

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFBPLRIHRHTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342529 | |

| Record name | 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-52-5 | |

| Record name | 25H-Nbome hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25H-NBOME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3HP7A772N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/new.no-structure.jpg)

![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)

![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)